2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole

Lipophilicity Drug design Physicochemical profiling

2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole (CAS 57709-51-0, C9H7BrN2S, MW 255.14) is a disubstituted 1,3,4-thiadiazole heterocycle bearing a bromine atom at the 2‑position and a 3‑methylphenyl (m‑tolyl) group at the 5‑position. The 1,3,4‑thiadiazole core is a privileged scaffold in drug discovery owing to its toxophoric –N=C–S– moiety, which confers diverse biological activities including antimicrobial, anticancer, anti‑inflammatory, and anticonvulsant effects.

Molecular Formula C9H7BrN2S
Molecular Weight 255.14 g/mol
Cat. No. B13580738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole
Molecular FormulaC9H7BrN2S
Molecular Weight255.14 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN=C(S2)Br
InChIInChI=1S/C9H7BrN2S/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8/h2-5H,1H3
InChIKeyQLWQCSNTMJAOCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole Procurement: A Meta-Substituted Building Block for Medicinal Chemistry and Agrochemical Discovery


2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole (CAS 57709-51-0, C9H7BrN2S, MW 255.14) is a disubstituted 1,3,4-thiadiazole heterocycle bearing a bromine atom at the 2‑position and a 3‑methylphenyl (m‑tolyl) group at the 5‑position. The 1,3,4‑thiadiazole core is a privileged scaffold in drug discovery owing to its toxophoric –N=C–S– moiety, which confers diverse biological activities including antimicrobial, anticancer, anti‑inflammatory, and anticonvulsant effects [1]. Within this class, the specific regiochemical pattern of the compound—a halogen at C‑2 and an aryl substituent at C‑5—makes it a versatile late‑stage intermediate for nucleophilic substitution and cross‑coupling chemistry, allowing systematic exploration of structure–activity relationships (SAR) that are inaccessible with other substitution isomers [2]. Its physical properties (predicted LogP approximately 3.4, XLogP3-AA for the unsubstituted phenyl analog 3.1) and the presence of a single rotatable bond distinguish it from more heavily substituted or isomeric analogs [3].

Why 2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole Cannot Be Replaced by the 4‑Methyl, 2‑Methyl, or Des‑Methyl Analogs in Lead Optimization


In‑class 2‑bromo‑5‑aryl‑1,3,4‑thiadiazoles are not functionally interchangeable because the position of the methyl substituent on the phenyl ring dictates both the electronic character of the aryl system and the three‑dimensional shape of the molecule, which directly affects target binding, metabolic stability, and physicochemical properties [1]. The 3‑methyl (meta) isomer positions the methyl group at a geometric angle that modulates the torsional profile between the thiadiazole and phenyl rings differently than the 4‑methyl (para) or 2‑methyl (ortho) isomers. In the broader 1,3,4‑thiadiazole literature, even a single methyl positional shift has been shown to alter in vitro potency by more than an order of magnitude against specific enzyme targets, and to change LogP and aqueous solubility sufficiently to affect both pharmacokinetics and formulation behavior [2]. Furthermore, the bromine at C‑2 is the primary site for derivatization; replacing the compound with a 2‑chloro, 2‑amino, or 2‑unsubstituted analog eliminates the synthetic versatility of the bromine as both a leaving group for nucleophilic aromatic substitution and a coupling partner for Pd‑catalyzed cross‑coupling reactions [3]. Procurement decisions that substitute a close analog based solely on core scaffold similarity therefore risk producing different SAR outcomes, divergent ADMET profiles, and incompatible downstream synthetic routes.

Quantitative Differentiation Evidence for 2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole Relative to Its Closest Analogs


Meta-Methyl Substitution Confers Distinct Lipophilicity Relative to the Unsubstituted Phenyl and Para-Methyl Analogs

The introduction of a methyl group at the 3‑position of the phenyl ring increases predicted LogP relative to the des‑methyl parent compound (2‑bromo‑5‑phenyl‑1,3,4‑thiadiazole, CAS 53645‑95‑7) while maintaining the same hydrogen‑bond donor/acceptor count and rotatable bond number. The 3‑methylphenyl analog has a predicted LogP of approximately 3.4, compared with an experimental/computed LogP of 2.83–3.1 for the unsubstituted phenyl analog . This increase of approximately 0.3–0.6 log units in lipophilicity is consistent with the known contribution of a methyl group to LogP and is sufficient to alter membrane permeability and metabolic partitioning. The para‑methyl isomer (2‑bromo‑5‑(4‑methylphenyl)‑1,3,4‑thiadiazole, CAS 57709‑52‑1) shares an identical molecular formula and predicted LogP, yet differs in the spatial orientation of the methyl group, which affects the molecular electrostatic potential distribution across the aryl ring and consequently influences π–π stacking and target binding geometry [1].

Lipophilicity Drug design Physicochemical profiling

Bromine at C-2 Enables Nucleophilic Displacement Reactivity Not Available to 2-Amino or 2-Unsubstituted Analogs

The C‑2 bromine atom in 2‑bromo‑5‑(3‑methylphenyl)‑1,3,4‑thiadiazole serves as an activated leaving group for nucleophilic aromatic substitution (SNAr) and as a coupling handle for Pd‑catalyzed cross‑coupling reactions. This reactivity profile is absent in the corresponding 2‑amino analog (5‑(3‑methylphenyl)‑1,3,4‑thiadiazol‑2‑amine, CAS 76074‑47‑0) and the 2‑unsubstituted or 2‑alkyl‑substituted derivatives, which require pre‑functionalization before further elaboration [1]. The 2‑bromo‑1,3,4‑thiadiazole motif has been demonstrated to react with N,N‑dialkylaminoethylamines and N‑methylpiperazine under mild conditions to yield pharmacologically active 2‑amino‑substituted products; the corresponding 2‑amino analog cannot undergo this transformation without prior diazotization and Sandmeyer‑type halogen exchange, adding two synthetic steps and reducing overall yield [2]. In cross‑coupling contexts, the C‑Br bond participates in Suzuki–Miyaura and direct C–H arylation reactions with Pd/Cu catalysis, enabling modular construction of biaryl and heteroaryl‑extended thiadiazole libraries [3].

Synthetic chemistry Nucleophilic substitution Building block

Class-Level Antimicrobial and Anticancer Activity Differentiation Based on Substituent Electronic Effects

Although direct head‑to‑head biological data for 2‑bromo‑5‑(3‑methylphenyl)‑1,3,4‑thiadiazole against specific comparators are not yet published in the peer‑reviewed literature, the class‑level SAR for 1,3,4‑thiadiazoles establishes that the electronic nature of the 5‑aryl substituent is a primary determinant of potency. Electron‑donating substituents (such as methyl) on the phenyl ring generally enhance antimicrobial activity against Gram‑positive bacteria relative to electron‑withdrawing or unsubstituted phenyl analogs, while the position of substitution modulates the magnitude of this effect [1]. In a systematic study of 2,5‑disubstituted‑1,3,4‑thiadiazoles, compounds bearing methyl‑substituted phenyl rings at C‑5 exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Bacillus subtilis in the range of 6.25–50 µg/mL, whereas the unsubstituted phenyl analog showed MIC values >100 µg/mL under the same assay conditions [2]. Separately, a review of cytotoxic 1,3,4‑thiadiazole derivatives reported IC50 values ranging from 1.01–2.04 µM for the most potent compounds against cancer cell lines, with methyl‑substituted aryl derivatives consistently ranking among the more active congeners, though direct data for the 3‑methylphenyl isomer are not reported [3].

Antimicrobial Anticancer Structure-activity relationship

Thermal Stability and Storage Profile Distinguish the 2-Bromo-5-aryl-1,3,4-thiadiazole Subclass from 2-Amino and 2-Thione Analogs

2‑Bromo‑1,3,4‑thiadiazoles demonstrate higher thermal stability and longer ambient storage tolerance compared with 2‑amino‑1,3,4‑thiadiazoles, which are prone to oxidative degradation and require refrigerated storage. The 2‑bromo‑5‑phenyl analog has a reported melting point of 86–90 °C and a boiling point of 125–130 °C at 0.4 Torr, with recommended long‑term storage at ambient temperature in a cool, dry environment . In contrast, 5‑(3‑methylphenyl)‑1,3,4‑thiadiazol‑2‑amine (CAS 76074‑47‑0) is described as a white to off‑white powder requiring protection from light and moisture, and 2‑thione derivatives are susceptible to air oxidation over weeks at ambient temperature [1]. This stability differential matters in procurement: the 2‑bromo compound can be ordered in larger batch sizes with less stringent cold‑chain logistics, reducing per‑unit cost and minimizing degradation‑related experimental variability over the course of a multi‑month project.

Stability Procurement lifecycle Storage conditions

Recommended Procurement Scenarios for 2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Focused Kinase or Enzyme Inhibitor Library Synthesis via C-2 Diversification

The C‑2 bromine atom enables rapid, one‑step diversification through SNAr with amines or Pd‑catalyzed Suzuki–Miyaura cross‑coupling with aryl/heteroaryl boronic acids [1]. This makes the compound an ideal central building block for generating focused libraries of 50–500 analogs exploring C‑2 substitution vectors while holding the 5‑(3‑methylphenyl) pharmacophore constant. The 3‑methyl group on the phenyl ring introduces a defined steric and electronic perturbation that is valuable for probing hydrophobic pockets in kinase ATP‑binding sites or allosteric enzyme regulatory domains [2].

Agrochemical Discovery: Fungicidal and Insecticidal Lead Optimization Scaffold

1,3,4‑Thiadiazoles bearing aryl substituents at the 5‑position have demonstrated fungicidal and insecticidal activities in patent literature, with 2‑halogenated derivatives serving as key intermediates for introducing amine, thioether, or heterocyclic moieties at C‑2 [1]. The meta‑methyl substitution pattern may provide a favorable balance of lipophilicity and metabolic stability for foliar uptake and phloem mobility, although direct comparative data in planta are not yet available and must be generated by the end user [2].

Materials Chemistry: Synthesis of π-Conjugated Thiadiazole-Based Polymers and Small-Molecule OLED Components

The C‑Br bond in this compound is compatible with Pd‑catalyzed polycondensation reactions (Suzuki, Stille, and direct arylation polymerization), enabling incorporation of the 1,3,4‑thiadiazole electron‑accepting unit into donor–acceptor conjugated polymers [1]. The 3‑methylphenyl substituent provides a handle for tuning solubility and solid‑state packing without introducing the strong electron‑donating character that would diminish the acceptor strength of the thiadiazole core. This differentiates it from alkoxy‑substituted analogs that can over‑stabilize the HOMO and reduce open‑circuit voltage in organic photovoltaic applications [2].

Quote Request

Request a Quote for 2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.